molecular formula C20H24N2O B5697054 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5697054
M. Wt: 308.4 g/mol
InChI Key: CHFLBBBHULXWGZ-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzodiazole ring substituted with a tert-butylphenoxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole typically involves the reaction of 4-tert-butylphenol with an appropriate benzodiazole precursor under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylphenol is reacted with an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-purity reactants and optimized reaction conditions, including temperature control and catalyst selection, is crucial to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts reactions), palladium catalysts (for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alkylated or hydrogenated products .

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole ring and a tert-butylphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-19(22)14-23-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFLBBBHULXWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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